molecular formula C13H11NO4 B2909918 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid CAS No. 380432-20-2

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid

Cat. No. B2909918
M. Wt: 245.234
InChI Key: UAYLOXAZFQONER-UHFFFAOYSA-N
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Description

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a chemical compound . It is a derivative of furan, a five-membered heterocyclic aromatic hydrocarbon . The compound is used in biochemical research .


Synthesis Analysis

The synthesis of furan derivatives like “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” involves various chemical reactions. Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . The condensation of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .


Molecular Structure Analysis

The molecular formula of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is C13H11NO4 . It has a molecular weight of 245.23 .


Chemical Reactions Analysis

Furan derivatives are known for their reactivity. They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes, have been explored .


Physical And Chemical Properties Analysis

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a solid substance . It should be stored at room temperature .

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry .
    • Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .
    • Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Hypoxia-Inducible Factor Activation

    • Field : Molecular Medicine .
    • Application : Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .
    • Methods : A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .
    • Results : Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .
  • Plastics and Pharmaceuticals

    • Field : Industrial Chemistry .
    • Application : Furfural and its derivatives have been extensively used in plastics, pharmaceuticals, and agrochemicals . It has also been reported to be used as dye precursors in the synthesis of diazo disperse dyes .
    • Methods : Furfural is sometimes used as a solvent or starting material for the production of various chemicals .
    • Results : The use of furfural and its derivatives in these fields has led to the development of a range of products .
  • Synthesis of Furans

    • Field : Organic Chemistry .
    • Application : The synthesis of furans, particularly trisubstituted furans, is an important process in organic chemistry .
    • Methods : The reaction proceeds rapidly under mild conditions and was also employed for the synthesis of pyrroles and thiophenes in high yields with low catalyst loading .
    • Results : This method has been used to produce a variety of furan derivatives .
  • Anti-Microbial Agents

    • Field : Medicinal Chemistry .
    • Application : Synthetic carbamothioyl-furan-2-carboxamide derivatives have shown potential as anti-microbial agents .
    • Methods : These compounds are synthesized and their anti-microbial activity is evaluated in vitro .
    • Results : It was concluded that these compounds could be potent anti-microbial agents .
  • Bio-Based Materials
    • Field : Green Chemistry .
    • Application : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
    • Methods : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Future Directions

Furan derivatives have potential applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the study and application of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” and similar compounds could be a promising area of future research.

properties

IUPAC Name

3-(furan-2-carbonylamino)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYLOXAZFQONER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid

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